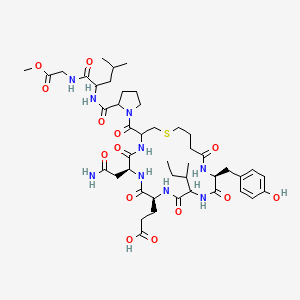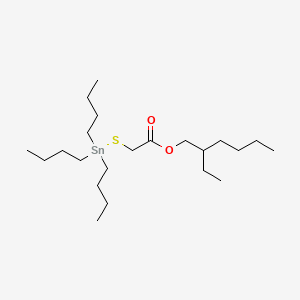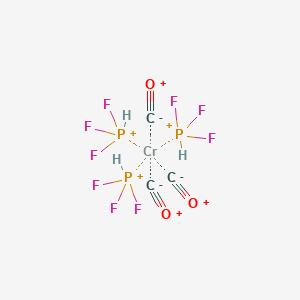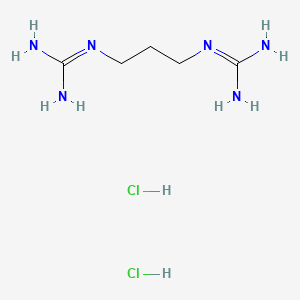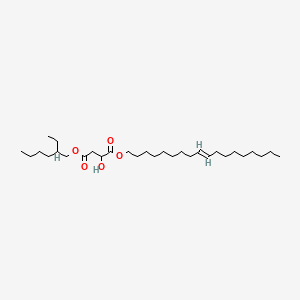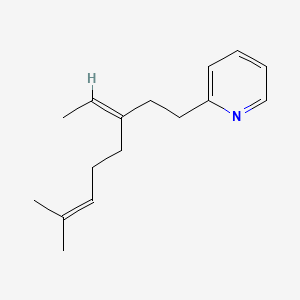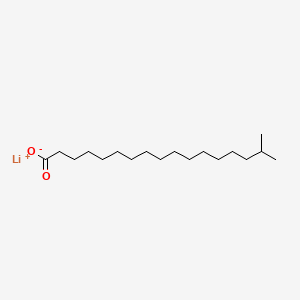
Lithium isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a compound with the molecular formula C18H35LiO2 and a molecular weight of 290.411 g/mol . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium isooctadecanoate can be synthesized through the neutralization reaction between isooctadecanoic acid and lithium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C18H36O2 (isooctadecanoic acid) + LiOH → C18H35LiO2 (lithium isooctadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: Lithium isooctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound peroxide.
Reduction: this compound alcohol.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Lithium isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: It is used in the production of lubricants, surfactants, and as an additive in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of lithium isooctadecanoate involves its interaction with various molecular targets and pathways. It primarily acts by:
Inhibition of Enzymes: It inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes.
Modulation of Receptors: It modulates the activity of glutamate receptors, maintaining a balance in glutamate levels between cells.
Pathway Involvement: It affects pathways such as the Wnt/β-catenin pathway, CREB/brain-derived neurotrophic factor pathway, and nuclear factor (erythroid-derived 2)-like 2 pathway
Comparación Con Compuestos Similares
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications but with different physical properties.
Lithium palmitate: Similar in structure but with a shorter carbon chain, leading to different chemical behavior.
Lithium laurate: Even shorter carbon chain, used in different industrial applications.
Uniqueness: Lithium isooctadecanoate is unique due to its branched structure, which imparts different solubility and reactivity compared to its linear counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Propiedades
Número CAS |
84731-55-5 |
|---|---|
Fórmula molecular |
C18H35LiO2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
lithium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
IWKHLSWRZUBVAH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)CCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


